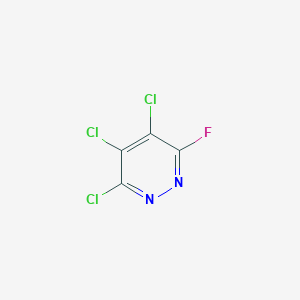

3,4,5-Trichloro-6-fluoropyridazine

Description

Properties

IUPAC Name |

3,4,5-trichloro-6-fluoropyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl3FN2/c5-1-2(6)4(8)10-9-3(1)7 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMWYOUMLNQWNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NN=C1F)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl3FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50516863 | |

| Record name | 3,4,5-Trichloro-6-fluoropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50516863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88692-15-3 | |

| Record name | 3,4,5-Trichloro-6-fluoropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50516863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trichloro-6-fluoropyridazine typically involves the chlorination and fluorination of pyridazine derivatives. One common method includes the reaction of 3,4,5-trichloropyridazine with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trichloro-6-fluoropyridazine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield alkoxy derivatives, while oxidation can produce pyridazine N-oxides.

Scientific Research Applications

3,4,5-Trichloro-6-fluoropyridazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4,5-Trichloro-6-fluoropyridazine depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3,4,5-Trichloro-6-fluoropyridazine with key analogs, focusing on substituent patterns, synthetic routes, and inferred physicochemical properties. Data are derived from structural analogs in the literature.

Key Observations:

Substituent Effects :

- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (CF₃) group in 3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine increases lipophilicity and metabolic stability compared to fluorine in the target compound .

- Positional Halogenation : Chlorine at position 3 (as in analogs from ) directs reactivity toward electrophilic substitution, whereas multiple chlorines in this compound may sterically hinder such reactions.

Synthetic Flexibility: Alkylation of pyridazinones (e.g., 5-Chloro-6-phenylpyridazin-3(2H)-one) demonstrates the utility of halide intermediates for introducing diverse substituents . Piperazine-linked derivatives highlight the role of nitrogen-containing groups in modulating solubility and bioactivity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4,5-Trichloro-6-fluoropyridazine, and how can reaction conditions be optimized?

- Methodological Answer : Multi-step synthesis typically involves halogenation and fluorination of pyridazine precursors. For example, and highlight cyclization reactions using hydrazine derivatives and chlorinated intermediates. Key steps include:

- Chlorination : Use of PCl₅ or SOCl₂ under reflux to introduce chlorine atoms .

- Fluorination : Selective fluorination via halogen exchange (Halex reaction) with KF or CsF in polar aprotic solvents (e.g., DMF) at elevated temperatures .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate the product .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : To confirm fluorine substitution patterns and assess purity (δ range: -60 to -80 ppm for aromatic fluorides) .

- ¹H/¹³C NMR : Identify chlorine/fluorine-induced deshielding effects on adjacent protons and carbons .

- X-ray Crystallography : Resolve structural ambiguities (e.g., Cl/F positional isomerism) and validate bond lengths/angles (see for crystallographic data templates) .

Advanced Research Questions

Q. How does the reactivity of this compound vary under nucleophilic substitution vs. oxidative conditions?

- Methodological Answer :

- Nucleophilic Substitution : Chlorine atoms at positions 3, 4, or 5 can be replaced by nucleophiles (e.g., alkoxides, amines). Use K₂CO₃ in DMF at 80–100°C for SNAr reactions .

- Oxidation : Controlled oxidation with KMnO₄ or mCPBA may yield pyridazine N-oxides or hydroxylated derivatives, depending on solvent polarity and temperature .

- Contradiction Note : Fluorine at position 6 is resistant to substitution due to electron-withdrawing effects, but meta-chlorines are more reactive .

Q. How can researchers resolve contradictions in biological activity data for derivatives of this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare bioactivity across derivatives with systematic substitutions (e.g., replacing Cl with CF₃ or NH₂) .

- Metabolic Stability Assays : Use liver microsomes to assess whether contradictory results arise from differential metabolic degradation .

- Crystallographic Validation : Confirm if structural discrepancies (e.g., tautomerism) influence activity (see for structural analysis protocols) .

Q. What strategies ensure reproducibility in synthesizing triazolopyridazine derivatives from this compound?

- Methodological Answer :

- Stepwise Functionalization : Prioritize introducing triazole rings before fluorination to avoid side reactions ( describes hydrazine-mediated cyclization) .

- Stoichiometric Control : Use excess NaN₃ (1.5–2.0 equiv) for azide formation to drive triazole cycloaddition to completion .

- Quality Control : Monitor reaction progress via LC-MS and adjust pH (6–7) to prevent hydrolysis of intermediates .

Handling and Stability

Q. What are the critical storage and handling protocols for this compound?

- Methodological Answer :

- Storage : Keep in amber vials under inert gas (Ar/N₂) at -20°C to prevent hydrolysis or photodegradation .

- Safety : Use fume hoods, nitrile gloves, and PPE due to potential toxicity (refer to SDS guidelines in ) .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess shelf life .

Data and Contradiction Management

Q. How should researchers address discrepancies in reported physical properties (e.g., melting points) of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.